
b-Hydroxythiofentanyl Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
b-Hydroxythiofentanyl Hydrochloride: is an opioid analgesic that is an analog of fentanyl. . This compound has been used in various scientific research applications due to its potent analgesic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of b-Hydroxythiofentanyl Hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The general synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed by reacting appropriate starting materials under controlled conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, typically using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving sulfur-containing reagents.
Final Assembly: The final compound is assembled by coupling the intermediate compounds through amide bond formation, followed by purification and conversion to the hydrochloride salt
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. The final product is subjected to rigorous quality control measures to ensure consistency and safety .
化学反应分析
Types of Reactions: b-Hydroxythiofentanyl Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives
科学研究应用
b-Hydroxythiofentanyl Hydrochloride has been extensively used in scientific research due to its potent analgesic properties. Some of its applications include:
Chemistry: Used as a reference material in analytical chemistry for the development of new analytical methods and techniques.
Biology: Studied for its effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Investigated for its potential use as a pain management drug, although its use is limited due to its high potency and risk of abuse.
Industry: Used in the development of new synthetic routes and production methods for opioid analgesics
作用机制
b-Hydroxythiofentanyl Hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of the receptor, resulting in the inhibition of pain signals and the release of neurotransmitters like dopamine. The compound’s high affinity for the mu-opioid receptor makes it a potent analgesic, but also increases the risk of side effects such as respiratory depression and addiction .
相似化合物的比较
b-Hydroxythiofentanyl Hydrochloride is similar to other fentanyl analogs, such as:
Sufentanil: Another potent opioid analgesic with a similar mechanism of action but different chemical structure.
Thiafentanil: A fentanyl analog with a thiophene ring, similar to this compound.
Carfentanil: An extremely potent fentanyl analog used primarily in veterinary medicine.
Uniqueness: this compound is unique due to its specific chemical structure, which includes a hydroxy group and a thiophene ring. This structure contributes to its high potency and specific pharmacological properties .
属性
CAS 编号 |
2320475-89-4 |
|---|---|
分子式 |
C20H27ClN2O2S |
分子量 |
395.0 g/mol |
IUPAC 名称 |
N-[1-(2-hydroxy-2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C20H26N2O2S.ClH/c1-2-20(24)22(16-7-4-3-5-8-16)17-10-12-21(13-11-17)15-18(23)19-9-6-14-25-19;/h3-9,14,17-18,23H,2,10-13,15H2,1H3;1H |
InChI 键 |
DDRHCFSCZKRXNT-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(C1CCN(CC1)CC(C2=CC=CS2)O)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




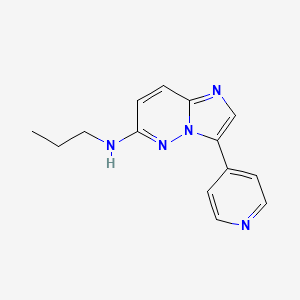
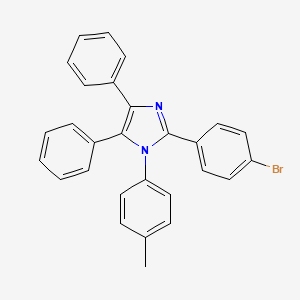
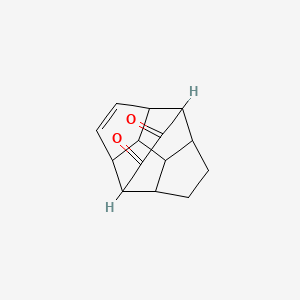
![2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B11937928.png)
![2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B11937938.png)
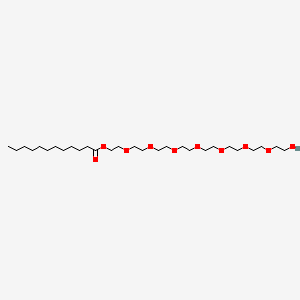


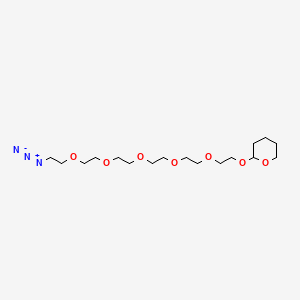
![(2R)-N-[(1R)-1-cyclohexyl-2-(3-morpholin-4-ylpropanoylamino)ethyl]-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B11937965.png)
![1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol](/img/structure/B11937973.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11937976.png)
